molecular formula C14H18O4 B1325752 5-Oxo-5-(4-isopropoxyphenyl)valeric acid CAS No. 898791-85-0

5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Cat. No. B1325752
M. Wt: 250.29 g/mol
InChI Key: SQGMMNSIZRTKOW-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-isopropoxyphenyl)valeric acid, also known as 5-O-IPV or 5-O-isopropylphenylvaleric acid, is an organic compound that belongs to the class of carboxylic acids. It is a derivative of the amino acid valine and is used in a variety of scientific and industrial applications. 5-O-IPV has a variety of unique properties, including its ability to act as a strong reducing agent, its ability to act as a catalyst, and its ability to act as a stabilizer for certain compounds.

Scientific Research Applications

  • Catabolism by Rat Intestinal Microbiota : Takagaki and Nanjo (2013) studied the catabolism of catechins by rat intestinal microbiota and identified new metabolites, including 4-oxo-5-(3,4-dihydorxyphenyl)valeric acid and 4-oxo-5-(3-hydorxyphenyl)valeric acid, closely related to 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. Their research sheds light on the metabolic pathway of catechins in the gut (Takagaki & Nanjo, 2013).

  • Synthesis in Organic Chemistry : Kiyani and Ghorbani (2015) demonstrated the synthesis of 4H-isoxazol-5(4H)-ones using a multi-component reaction, which is a key area in organic synthesis. This method highlights the potential use of similar compounds in complex chemical syntheses (Kiyani & Ghorbani, 2015).

  • Solid-Phase Synthesis of Peptide N-alkylamides : Songster, Vagner, and Bárány (2004) developed a method for the preparation of C-terminal peptide amides using acid-labile handles such as 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid. This technique is pivotal in peptide chemistry (Songster, Vagner, & Bárány, 2004).

  • Biological Activities and Medical Applications : Chourey et al. (2018) explored the biological activities of 5-Oxo-6,8,11,14-eicosatetraenoic acid (a related compound) as a potential therapeutic target in eosinophilic diseases like asthma. This research highlights the medical relevance of structurally similar compounds (Chourey et al., 2018).

  • Chemical Catalysis and Reaction Mechanisms : Ghosh et al. (2015) studied the role of surfactants in metal-mediated oxidation reactions, which is essential for understanding complex organic reactions and synthesis pathways (Ghosh, Sar, Malik, & Saha, 2015).

  • Biochemical and Pharmacological Research : Powell and Rokach (2005) discussed the biochemistry and pharmacology of 5-lipoxygenase product 5-oxo-ETE, indicating the significance of related compounds in biochemical pathways and potential drug development (Powell & Rokach, 2005).

  • Microbiological Production of Carboxylic Acids : Aurich et al. (2012) described the biotechnological production of oxo- and hydroxycarboxylic acids, showcasing the use of microbiological methods to produce valuable chemical compounds (Aurich et al., 2012).

properties

IUPAC Name

5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGMMNSIZRTKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645445
Record name 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(4-isopropoxyphenyl)valeric acid

CAS RN

898791-85-0
Record name 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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